4,4'-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline)
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Overview
Description
4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) is a chemical compound known for its unique structure and properties It consists of a hexa-1,3,5-triene core with two N,N-dibutylaniline groups attached at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) typically involves the reaction of hexa-1,3,5-triene with N,N-dibutylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include palladium or platinum-based catalysts. The reaction conditions often involve elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Hexa-1,3,5-triene-1,6-diyl)diphenol
- 5,5’-(Hexa-1,3,5-triene-1,6-diyl)bis(2-methoxy-phenol)
- 5,5’-(Hexa-1,3,5-triene-1,6-diyl)dibenzene-1,3-diol
Uniqueness
4,4’-(Hexa-1,3,5-triene-1,6-diyl)bis(N,N-dibutylaniline) is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
647376-78-1 |
---|---|
Molecular Formula |
C34H50N2 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
N,N-dibutyl-4-[6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]aniline |
InChI |
InChI=1S/C34H50N2/c1-5-9-27-35(28-10-6-2)33-23-19-31(20-24-33)17-15-13-14-16-18-32-21-25-34(26-22-32)36(29-11-7-3)30-12-8-4/h13-26H,5-12,27-30H2,1-4H3 |
InChI Key |
LIEBVZREEOSWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)N(CCCC)CCCC |
Origin of Product |
United States |
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